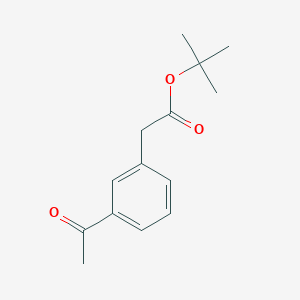

Tert-butyl 2-(3-acetylphenyl)acetate

Description

Tert-butyl 2-(3-acetylphenyl)acetate is an ester derivative featuring a tert-butyl ester group linked to a phenyl ring substituted with an acetyl group at the 3-position. The tert-butyl group (C(CH₃)₃) provides steric bulk and enhances hydrolytic stability compared to smaller esters like methyl or ethyl . The acetyl substituent (-COCH₃) on the phenyl ring introduces electron-withdrawing effects, influencing reactivity in electrophilic substitution or reduction reactions.

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

tert-butyl 2-(3-acetylphenyl)acetate |

InChI |

InChI=1S/C14H18O3/c1-10(15)12-7-5-6-11(8-12)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3 |

InChI Key |

NNCVBXZRGGVKOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-acetylphenyl)acetate typically involves the esterification of 3-acetylphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can facilitate the esterification reaction while minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(3-acetylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(3-acetylphenyl)acetate has been investigated for its potential therapeutic applications due to its structural similarity to other bioactive compounds. It may serve as a precursor or intermediate in the synthesis of pharmaceuticals aimed at treating various diseases.

- Case Study : Research has shown that derivatives of acetophenone compounds possess significant anti-inflammatory and analgesic properties. This compound could be explored for similar activities, contributing to drug development efforts targeting inflammatory conditions.

Organic Synthesis

The compound is valuable in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The acetate group can be replaced by nucleophiles, allowing for the creation of new compounds with diverse functionalities.

- Cross-Coupling Reactions : this compound can be used in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential in drug synthesis.

Material Science

In material science, this compound may be utilized as a component in polymer formulations or coatings due to its favorable chemical properties. Its incorporation into polymers can enhance flexibility and thermal stability.

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceutical compounds | Anti-inflammatory properties |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity |

| Material Science | Component in polymer formulations | Enhanced flexibility and stability |

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-acetylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetylphenylacetic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in the target compound reduces electron density on the phenyl ring compared to amino (-NH₂) or methoxy (-OCH₃) substituents, affecting electrophilic substitution rates .

- Reactivity : Bromine in tert-butyl 2-(3-bromophenyl)acetate facilitates Suzuki-Miyaura cross-coupling, whereas the acetyl group may direct further functionalization (e.g., reductions to alcohol) .

- Stability : The tert-butyl ester enhances resistance to hydrolysis relative to ethyl or methyl esters, making it suitable for multi-step syntheses .

Biological Activity

Tert-butyl 2-(3-acetylphenyl)acetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features an acetylphenyl group attached to a tert-butyl acetate moiety. This unique structure contributes to its biological activity, particularly in relation to its interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties . For instance, studies have demonstrated that certain derivatives can inhibit free radical-induced lipid oxidation and reduce the formation of lipid peroxides. The inhibition rates for these compounds ranged from approximately 19% to 30% in various assays, suggesting a robust capacity to mitigate oxidative stress .

Anticancer Potential

The compound has also been evaluated for its anticancer activity . In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl substituents can enhance selectivity and potency against specific tumor types .

Case Study: Antiproliferative Effects

A notable study assessed the antiproliferative effects of a series of acetophenone derivatives, including those related to this compound. The results revealed that certain derivatives exhibited growth inhibition with GI50 values as low as 0.13 μM against melanoma cell lines . This suggests a promising avenue for developing novel chemotherapeutic agents based on this scaffold.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The presence of hydroxyl groups in similar compounds enhances their ability to donate hydrogen atoms, thereby neutralizing free radicals .

- Apoptosis Induction : The anticancer efficacy is often attributed to the activation of apoptotic pathways, which may involve the modulation of key regulatory proteins such as Bcl-2 family members and caspases .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.